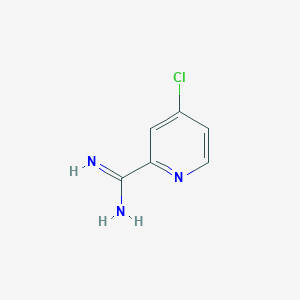

4-Chloropicolinimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJIGBRQVJAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloropicolinimidamide and Its Derivatives

Direct Amidation Strategies for Picolinimidamide (B1582038) Formation

Direct amidation represents a straightforward approach to forming the amide or imidamide functionality. In the context of picolinimidamide synthesis, this typically involves the reaction of an activated carboxylic acid derivative, such as a picolinic acid, with an appropriate amine source. The direct amidation of unactivated esters with amines, often promoted by a base like sodium tert-butoxide (NaOtBu), has emerged as a practical, transition-metal-free method for amide bond formation. rsc.orgnih.gov This strategy can be applied under solvent-free conditions, offering an environmentally conscious route to various amides. rsc.org

For picolinic acid derivatives specifically, activation is a key step. The carboxylic acid can be converted into a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with an amine or ammonia (B1221849) to form the amide bond. smolecule.comumsl.edu While direct, this method can present challenges in controlling selectivity and in the purification of the final product, particularly if it is a hygroscopic salt. smolecule.com The development of continuous flow synthesis protocols using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) offers a modern alternative for direct amidation, avoiding metal catalysts and enabling scalability. rsc.org

Coupling Reactions in the Synthesis of 4-Chloropicolinimidamide

Coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley-vch.deeie.gr These reactions are pivotal in assembling complex molecules like this compound.

Transition-metal catalysis, particularly with palladium and nickel, is a powerful tool for constructing the substituted pyridine (B92270) core. wiley-vch.desioc-journal.cn Nickel catalysis has gained prominence as a cost-effective and earth-abundant alternative to palladium for a range of cross-coupling reactions. beilstein-journals.org Nickel-catalyzed methods are effective for forming C–N bonds, which is central to many synthetic routes for nitrogen-containing heterocycles. smolecule.com

Specific nickel-catalyzed reactions relevant to this scaffold include the coupling of (hetero)aryl boroxines with amine precursors and the reductive cross-coupling of N-hydroxyphthalimide esters (activated forms of carboxylic acids) with vinyl or aryl halides. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and demonstrate good functional group tolerance. organic-chemistry.org The combination of nickel catalysis with photoredox catalysis has further expanded the scope, enabling C–H functionalization reactions under exceptionally mild conditions. beilstein-journals.org For instance, a pyridyl carboxamidine ligand has been used to facilitate the nickel-catalyzed cross-coupling of nitrogen heterocycles with alkyl halides, highlighting the synergy between ligand design and catalytic activity. sigmaaldrich.com

| Coupling Type | Catalyst System | Key Feature | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd or Ni / Phosphine Ligand | Couples boronic acids/esters with halides. | Aryl Halides, Arylboronic Acids | wiley-vch.deeie.gr |

| Buchwald-Hartwig Amination | Pd or Ni / Phosphine Ligand | Forms C-N bonds. | Aryl Halides, Amines | beilstein-journals.org |

| Reductive Cross-Coupling | Ni / Chiral Ligand | Couples two different electrophiles. | NHP Esters, Vinyl/Aryl Halides | organic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | Ni Catalyst + Photocatalyst | Enables C-H functionalization under mild conditions. | Aryl Halides, Unactivated C-H bonds | beilstein-journals.org |

The success of metal-catalyzed coupling reactions is critically dependent on the design of the ligand coordinated to the metal center. acs.org Ligands modulate the catalyst's reactivity, stability, and selectivity. For pyridine-containing substrates, chiral pyridine-derived ligands are of significant interest. acs.org The development of "privileged" ligands, which are effective across a range of reactions, is a major goal in asymmetric catalysis. acs.org

Examples of effective ligand classes include:

Pyridine-oxazolines (PyBox): These tridentate ligands are highly effective in asymmetric catalysis, including nickel-catalyzed Negishi cross-couplings. orgsyn.org

Bipyridines: Chiral 2,2′-bipyridine ligands have shown superior activity in nickel-catalyzed reactions, such as reductive additions and Ullmann couplings. acs.org The electronic properties of substituents on the pyridine ring of the ligand can be tuned to optimize catalytic efficiency. acs.org

Oxazole-Pyridine (COXPhoX) Ligands: Novel planar-chiral oxazole-pyridine ligands have been successfully applied in palladium-catalyzed asymmetric cyclizations, demonstrating their potential as an efficient N,N-ligand scaffold. dicp.ac.cn

PNP Pincer Ligands: Pyridine-core PNP pincer ligands have been designed and used in cobalt-catalyzed reactions, where substituents on the ligand skeleton affect both reaction rate and selectivity. sioc-journal.cn

The rational design of these ligands often involves creating a well-defined three-dimensional pocket around the metal center to control stereoselectivity while minimizing steric hindrance that could limit catalytic activity. acs.org

Condensation Reactions with Heterocyclic Methyl Carbimidates

A highly effective route to N-substituted picolinimidamides involves a condensation reaction with heterocyclic methyl carbimidates. This method has been successfully used to synthesize N′-(4-aminophenylsulfonyl)-4-chloropicolinimidamide. nih.govresearchgate.net The general process begins with the corresponding heterocyclic carbonitrile, in this case, 4-chloropicolinonitrile. The nitrile is treated with methanol (B129727) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the methyl carbimidate intermediate in situ. nih.govnih.gov This reactive intermediate is not isolated but is directly condensed with a nucleophile, such as a sulfonamide, in a solvent like diglyme (B29089) at elevated temperatures. nih.gov This approach has been used to generate a series of novel sulfonyl-carboximidamides with yields ranging from moderate to very good. nih.gov

| Reactant 1 (Carbimidate Precursor) | Reactant 2 (Nucleophile) | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloropicolinonitrile | 4-Aminobenzenesulfonamide | 1) MeOH, DBU; 2) Diglyme, reflux | N′-(4-aminophenylsulfonyl)-4-chloropicolinimidamide | 38-83% (range for series) | nih.govresearchgate.net |

| Heterocyclic Carbonitriles | Benzene Sulfonamide | 1) MeOH, DBU; 2) Diglyme, reflux | N-Phenylsulfonyl-carboximidamides | Moderate to very good | nih.gov |

Synthesis from Activated Nitrile Precursors (e.g., Picolinic Acid Derivatives)

The nitrile group (C≡N) is a versatile functional group that serves as a key precursor for synthesizing picolinimidamides. libretexts.orgebsco.com The carbon atom in a nitrile is electrophilic and reacts with nucleophiles to form an sp²-hybridized imine anion. libretexts.org

One direct method involves the treatment of the nitrile with a strong, non-nucleophilic base. For example, 3-chloropicolinonitrile can be converted to 3-chloropicolinimidamide by reacting it with lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like THF at low temperatures, followed by quenching. frontiersin.orgfrontiersin.org This approach directly transforms the nitrile into the desired imidamide.

Another activation strategy, as mentioned previously (Section 2.3), is the conversion of the nitrile into a more reactive intermediate like a methyl carbimidate. nih.gov This two-step process, starting with the reaction of the nitrile (e.g., 4-chloropicolinonitrile) with methanol and a catalytic base, effectively activates the nitrile for subsequent condensation. nih.govnih.gov This pathway avoids the use of highly reactive organometallic reagents and provides a modular approach to a variety of N-substituted derivatives. nih.gov

Chemo- and Regioselective Functionalization of the Pyridine Ring

Achieving chemo- and regioselective functionalization on a pyridine ring that already bears substituents like a chlorine atom and an imidamide group is a significant synthetic challenge. researchgate.net The electron-deficient nature of the pyridine ring and the influence of existing substituents dictate the position of further reactions. researchgate.netnih.gov

Several strategies have been developed for the selective functionalization of substituted pyridines:

Directed ortho-Metalation (DoM): This technique uses a functional group on the ring to direct deprotonation by a strong base (like lithium diisopropylamide, LDA) to an adjacent position. researchgate.net For a 3-substituted pyridine, this can direct functionalization to the C4 position. researchgate.net The chlorine atom itself can serve as a directing group. researchgate.net

Palladium-Catalyzed C-H Arylation: This method allows for the direct coupling of C-H bonds with aryl halides. The regioselectivity is governed by a combination of electronic and steric effects. nih.gov For 3-chloropyridine, arylation occurs selectively at the C4 position. nih.gov

Halogen-Dance Reactions and Selective Cross-Coupling: In polyhalogenated pyridines, selective halogen-metal exchange followed by trapping with an electrophile allows for precise functionalization. For instance, in 2-chloro-4,5-dibromopyridine, the bromine at the 5-position can be selectively exchanged. mdpi.com Similarly, in 2,4-dichloropyridine (B17371) derivatives, palladium-catalyzed amination can be directed with high regioselectivity to the C2 position by using N-acetyl-masked anilines. thieme-connect.com

These advanced methods provide a powerful toolkit for modifying the this compound scaffold, enabling the synthesis of diverse derivatives for further investigation. mdpi.com

Stereoselective Synthesis and Enantiomeric Control Methods

The synthesis of specific stereoisomers of chiral molecules is a critical endeavor in medicinal chemistry and drug development, as different enantiomers and diastereomers of a compound can exhibit markedly different pharmacological and toxicological profiles. numberanalytics.com For derivatives of this compound that possess stereogenic centers, the ability to control the three-dimensional arrangement of atoms is paramount. This section explores the advanced synthetic methodologies that can be employed to achieve stereoselective synthesis and enantiomeric control for this class of compounds.

Accessing Individual Enantiomers and Stereoisomers

The preparation of enantiomerically pure compounds is a significant challenge in synthetic chemistry. ub.edu For chiral derivatives of this compound, accessing individual enantiomers can be achieved through two primary strategies: asymmetric synthesis, which creates a specific stereoisomer from an achiral or prochiral precursor, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. uwindsor.cayork.ac.uk

Asymmetric Synthesis

Asymmetric synthesis aims to convert an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers. uwindsor.ca This can be accomplished using several approaches:

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. york.ac.ukresearchgate.net It directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. The auxiliary should be easily attached and removed and ideally be recyclable to be cost-effective. york.ac.uk

Chiral Catalysts: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ub.edue-bookshelf.de These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. ub.edu For instance, asymmetric hydrogenation or reduction of a ketone precursor to a chiral alcohol derivative of this compound could be achieved using a chiral catalyst. e-bookshelf.de

Chiral Reagents: In this approach, a stoichiometric amount of an enantiomerically pure reagent is used to introduce chirality into the substrate. york.ac.uk While effective, this method can be less economical than catalytic approaches, as the chiral reagent is consumed during the reaction. york.ac.uk

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. aklectures.com This is a well-established alternative when direct asymmetric synthesis is challenging or not economically viable. onyxipca.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture (if it is an acid or a base) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. onyxipca.compharmtech.com Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. onyxipca.comchiralpedia.com The separated diastereomers are then treated to remove the resolving agent, yielding the individual enantiomers. york.ac.ukaklectures.com A variety of chiral resolving agents are commercially available, including tartaric acid derivatives, mandelic acid, and chiral amines. onyxipca.com

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. numberanalytics.commdpi.com For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol derivative of this compound, allowing the acylated product and the unreacted enantiomer to be separated. mdpi.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiralpedia.comnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. chiralpedia.com While effective, preparative HPLC can be a costly and time-consuming process for large-scale production. onyxipca.com

The choice of method depends on factors such as the structure of the target molecule, the stage of development, and economic considerations. For early-stage research, chiral chromatography might be used to obtain small amounts of pure enantiomers for biological testing. For large-scale manufacturing, diastereomeric salt crystallization or catalytic asymmetric synthesis are often preferred due to their scalability and cost-effectiveness. pharmtech.com

| Method | Description | Typical Reagents/Conditions | Potential Application for this compound Derivatives | Key Research Findings (General) |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone or imine using a chiral catalyst and hydrogen gas to form a chiral alcohol or amine. | (R)- or (S)-BINAP-RuCl2, H2 | Synthesis of a chiral alcohol or amine precursor to a this compound derivative. | High enantiomeric excesses (ee) are achievable, often >95%. e-bookshelf.de |

| Chiral Auxiliary Directed Alkylation | A chiral auxiliary is attached to the molecule to direct the stereoselective addition of an alkyl group. | Evans' oxazolidinone auxiliaries, LDA, alkyl halide. | Introduction of a chiral center adjacent to a carbonyl group in a precursor. | Diastereomeric excesses (de) are typically high, often >95%. The auxiliary can often be recycled. york.ac.uk |

| Diastereomeric Salt Crystallization | Separation of enantiomers via the formation of diastereomeric salts with a chiral resolving agent. | (+)- or (-)-Tartaric acid, (+)- or (-)-Mandelic acid, Brucine. | Resolution of a racemic this compound derivative containing an acidic or basic functional group. | A robust and scalable method, though the maximum yield for the desired enantiomer is 50% per cycle without a racemization loop. onyxipca.compharmtech.com |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. | Lipase (e.g., from Candida antarctica), acyl donor. | Selective acylation of one enantiomer of a racemic alcohol derivative of this compound. | Can provide very high enantiomeric excess for both the product and the unreacted starting material. mdpi.comspringernature.com |

| Preparative Chiral HPLC | Chromatographic separation of enantiomers on a column packed with a chiral stationary phase. | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), suitable mobile phase. | Separation of small to medium quantities of enantiomers of a this compound derivative for analytical or early-stage testing. | Provides access to both enantiomers in high purity but can be expensive to scale up. onyxipca.comchiralpedia.comnih.gov |

Structural Elucidation and Advanced Characterization of 4 Chloropicolinimidamide

Vibrational Spectroscopic Techniques for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds. These methods are instrumental in identifying the functional groups present in 4-Chloropicolinimidamide.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its bonds. The resulting spectrum provides invaluable information about the functional groups present. For this compound, key absorptions are expected from the N-H bonds of the imidamide group, the C=N double bond, and the various bonds within the 4-chloropyridine (B1293800) ring.

The imidamide functional group is characterized by N-H stretching vibrations, which typically appear as sharp bands in the 3500-3300 cm⁻¹ region. libretexts.org Primary amides and similar structures often show two distinct bands corresponding to asymmetric and symmetric stretching modes. chemistrytalk.org The C=N stretching vibration of the imidamide is anticipated in the 1690-1640 cm⁻¹ range, a region also characteristic of C=O bonds in amides. chemistrytalk.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Imidamide (-NH₂) | 3500 - 3300 |

| Aromatic C-H Stretch | Pyridine (B92270) Ring | 3100 - 3000 |

| C=N Stretch | Imidamide | 1690 - 1640 |

| Aromatic C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |

| C-Cl Stretch | Chloropyridine | 1100 - 800 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds within non-polar environments often produce strong Raman signals.

For this compound, the symmetric stretching vibrations of the pyridine ring are expected to be particularly Raman-active, providing a strong "ring breathing" signal. The C=N stretch of the imidamide group and the C-Cl stretch should also be observable. Raman spectra are often characterized by sharp, well-resolved peaks and are less sensitive to interference from water, making it a powerful tool for analyzing aqueous samples or compounds with hydroxyl groups. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| C=N Stretch | Imidamide | 1690 - 1640 |

| Aromatic Ring Breathing/Stretching | Pyridine Ring | 1600 - 1400, ~1000 |

| C-Cl Stretch | Chloropyridine | 1100 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the chemical environment, number, and connectivity of hydrogen atoms. For this compound, three distinct signals are expected for the protons on the pyridine ring. Based on data for similar substituted pyridines, the proton at position 6 (H-6), adjacent to the nitrogen, would be the most deshielded, appearing furthest downfield. nih.govresearchgate.net The protons at positions 3 and 5 would appear at intermediate chemical shifts. Due to spin-spin coupling, these protons would exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) that confirm their relative positions. The N-H protons of the imidamide group are expected to appear as a broader signal, typically in the 5.5-8.5 ppm range, and its position can be solvent-dependent. chemistrytalk.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are anticipated. The carbon of the imidamide group (C=N) is expected to resonate significantly downfield, typically in the 150-170 ppm range. The five carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituent. acs.orgresearchgate.net The carbon atom bearing the chlorine (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to have characteristic shifts that aid in their assignment. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~150-155 |

| H3 | ~7.5-7.8 | ~120-125 |

| C4 | - | ~140-145 |

| H5 | ~7.3-7.6 | ~125-130 |

| H6 | ~8.4-8.7 | ~150-155 |

| C=N (Imidamide) | - | ~150-170 |

| -NH₂ (Imidamide) | ~5.5-8.5 (broad) | - |

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential. These techniques reveal correlations between nuclei, providing connectivity information that is not apparent in 1D spectra. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-3 with H-5 (a weaker, four-bond coupling might also be visible), confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks linking H-3 to C-3, H-5 to C-5, and H-6 to C-6, allowing for the direct assignment of these carbon signals.

Table 4: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | H-5 ↔ H-6 |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-3 ↔ C=N; H-3 ↔ C-5; H-6 ↔ C-2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₆H₆ClN₃), the molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. A key feature in the mass spectrum will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. researchgate.net

Electron impact (EI) ionization or collision-induced dissociation (CID) in tandem MS would cause the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, likely fragmentation pathways could include:

Loss of a chlorine radical (·Cl).

Loss of HCl. jcsp.org.pk

Cleavage of the C-C bond between the pyridine ring and the imidamide group.

Fragmentation of the imidamide group, such as the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂).

Loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pathway for pyridines. jcsp.org.pk

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Expected m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺ | C₆H₆ClN₃⁺ | 155 | Molecular ion. |

| [M+2]⁺ | C₆H₆³⁷ClN₃⁺ | 157 | Isotope peak, ~32% intensity of M⁺. |

| [M-Cl]⁺ | C₆H₆N₃⁺ | 120 | Loss of chlorine radical. |

| [M-NH₂]⁺ | C₆H₅ClN₂⁺ | 139 | Loss of amino radical. |

| [Pyridine-CN]⁺ | C₅H₄ClN⁺ | 113 | Loss of the imidamide side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring and the imidamide group constitute the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to show one or more absorption bands in the 200-400 nm range. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's electronic structure. The π → π* transitions of the aromatic pyridine ring are expected to result in strong absorptions, and the n → π* transitions associated with the nitrogen atoms would likely appear as weaker bands at longer wavelengths.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Ethanol | 200-280 | π → π |

| Ethanol | >280 | n → π |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms in this compound. A successful crystallographic study would also reveal the crystal system, space group, and unit cell dimensions.

Analysis of Tautomeric Forms and Conformational Isomers

The imidamide functional group of this compound can exist in different tautomeric forms. X-ray crystallography would definitively establish which tautomer is present in the crystalline solid. It would also reveal the preferred conformation of the molecule, for instance, the orientation of the amidine group relative to the pyridine ring.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of amine and imine functionalities in the imidamide group makes this compound a prime candidate for forming hydrogen bonds. X-ray crystallography would allow for the detailed mapping of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding networks. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice and influence the physical properties of the solid, such as its melting point and solubility. The analysis would identify the donor and acceptor atoms and provide the precise geometries of these hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Z | 4 |

| Hydrogen Bond Donor | N-H |

| Hydrogen Bond Acceptor | N, Cl |

Reactivity and Mechanistic Investigations of 4 Chloropicolinimidamide

Nucleophilic Reactivity of the Imidamide Moiety

The imidamide functional group, characterized by the R-C(=NH)-NH2 structure, possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. In 4-chloropicolinimidamide, the exocyclic amino group (-NH2) is generally the more nucleophilic site compared to the endocyclic imine (=NH) nitrogen, which is involved in resonance with the C=N double bond. This nucleophilicity allows the imidamide moiety to react with a variety of electrophiles.

Reactions typically involve the attack of the amino nitrogen on electron-deficient centers. For instance, acylation with acid chlorides or anhydrides would lead to the formation of N-acylated picolinimidamides. Similarly, alkylation with alkyl halides would yield N-alkylated products. The reactivity can be influenced by the reaction conditions, such as the presence of a base to deprotonate the imidamide and enhance its nucleophilicity.

Electrophilic Reactivity and Substitution Patterns

The electrophilic character of this compound is primarily centered on the pyridine (B92270) ring, specifically at the carbon atom bearing the chlorine substituent (C4-position). The pyridine ring is inherently electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the ring nitrogen atom. stackexchange.comaskfilo.com This effect is particularly pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. askfilo.com The presence of the chlorine atom at the C4-position provides a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

This SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. firsthope.co.in This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring, including onto the ring nitrogen atom. stackexchange.com In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. stackexchange.com

A wide range of nucleophiles can displace the chloride at the 4-position, demonstrating the synthetic utility of this reaction. nih.gov The relative reactivity of chloropyridines in SNAr reactions is generally C4 > C2 >> C3, making the 4-position in this compound a highly predictable site for substitution. askfilo.comaskfilo.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Position

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) / Amines (e.g., Dimethylamine) | 4-Aminopyridine derivatives | Heating in a suitable solvent, often with a base. chegg.com |

| Alkoxides (e.g., Sodium Ethoxide) | 4-Alkoxypyridine derivatives | Reaction in the corresponding alcohol as solvent. brainly.in |

| Thiolates | 4-Alkylthiopyridine derivatives | Reaction with a thiol in the presence of a base. nih.gov |

| Hydroxide (e.g., NaOH) | 4-Hydroxypyridine derivatives | Aqueous base, often requiring heat. firsthope.co.in |

Oxidation and Reduction Pathways

The redox chemistry of this compound involves both the pyridine ring and the imidamide moiety.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA). firsthope.co.in The formation of the N-oxide can alter the electronic properties of the ring, potentially activating it for different types of reactions. For instance, pyridine N-oxidation can lower the energy barrier for subsequent nucleophilic dechlorination. acs.orgnih.gov Under harsh oxidative conditions, such as with potassium permanganate, the pyridine ring can be susceptible to cleavage. firsthope.co.in

Reduction: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a palladium on carbon catalyst) can lead to the saturation of the pyridine ring, yielding the corresponding piperidine (B6355638) derivative. firsthope.co.in The chloro-substituent may also be susceptible to hydrodechlorination under these conditions. Partial reduction to dihydropyridine (B1217469) derivatives can be achieved using hydride-based reducing agents. firsthope.co.in

A notable process is reductive dechlorination, where the C-Cl bond is cleaved without reducing the aromatic ring. This can be achieved using specific catalysts or electrochemical methods. Recent studies have highlighted processes where pyridine N-oxidation intermediates are subsequently dechlorinated by nucleophilic reductants like the hydroperoxide anion (HO₂⁻). acs.orgnih.gov

Cross-Coupling Reaction Mechanisms Involving this compound

The dual functionality of this compound—a leaving group on an aromatic ring and a potential coordinating group—makes it a versatile substrate and ligand in transition metal-catalyzed cross-coupling reactions.

Role as a Nitrogen-Donor Ligand in Transition Metal Catalysis

The this compound molecule contains multiple nitrogen atoms with lone pairs, making it an effective nitrogen-donor ligand for transition metals. It can act as a bidentate ligand, coordinating to a metal center through the pyridine ring nitrogen and one of the nitrogen atoms of the imidamide group, forming a stable chelate ring. This coordination is analogous to that of picolinamide (B142947) derivatives, which are known to be effective ligands in catalysis. nih.govnih.gov

Picolinamide-type ligands have been successfully employed in various copper- and nickel-catalyzed reactions. nih.govnih.gov The coordination of the ligand to the metal center can influence its redox properties and steric environment, thereby modulating its catalytic activity and selectivity. nih.gov By analogy, this compound could serve as a ligand in reactions such as C-C, C-N, and C-O bond-forming cross-couplings, stabilizing the catalytic species and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.

Mechanisms of Carbon-Nitrogen Bond Formation

This compound is a prime candidate for participating in C-N bond formation reactions, such as the Buchwald-Hartwig amination. In this context, the molecule acts as the electrophilic partner (aryl halide). The reaction mechanism typically involves a palladium or copper catalyst.

The catalytic cycle for a palladium-catalyzed Buchwald-Hartwig amination would generally proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido ligand.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the aminated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

This methodology provides a powerful route to synthesize 4-amino-substituted picolinimidamides, which are valuable building blocks in medicinal chemistry. nptel.ac.in

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, with a nucleophilic imidamide group and an electrophilic center at the C4-position, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be designed to construct bicyclic ring systems containing the pyridine core.

A common strategy involves a two-step, one-pot process. First, the imidamide nitrogen is functionalized via a reaction with a bifunctional electrophile. For example, reacting this compound with a molecule containing both an electrophilic center (to react with the imidamide) and a nucleophilic center. The newly introduced nucleophile can then perform an intramolecular SNAr reaction, attacking the C4-position and displacing the chloride to form a new ring.

Alternatively, the imidamide itself can be the nucleophile in an intramolecular cyclization if a suitable electrophilic side chain is first attached at the C3 or C5 position of the pyridine ring. However, the most direct pathway involves the displacement of the C4-chloride by a nucleophile tethered to the 2-imidamide group, leading to the formation of pyridopyrimidine or related fused systems. Such cyclization strategies are fundamental in synthetic chemistry for building molecular complexity. researchgate.net

Mechanistic Elucidation via Kinetic Isotope Effects and Reaction Progress Analysis

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a compound such as this compound, a detailed mechanistic study would involve various techniques, including kinetic isotope effects (KIEs) and reaction progress kinetic analysis (RPKA). These methods provide deep insights into the rate-determining steps and the nature of transition states.

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orgprinceton.edu This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. princeton.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.org For instance, in a hypothetical reaction where a C-H bond on the pyridine ring of this compound is cleaved, substituting the hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate if this bond cleavage is part of the rate-determining step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state. wikipedia.org

In a hypothetical study on the hydrolysis of this compound, a primary KIE could be measured by deuterating the amine group. If the proton transfer from the nitrogen is the rate-determining step, a significant kH/kD value would be expected. The following table illustrates hypothetical KIE data for such a reaction.

| Reactant | Rate Constant (k) | kH/kD | Implication |

| This compound | kH | \multirow{2}{}{4.8} | C-H bond cleavage is likely part of the rate-determining step. |

| This compound-d1 | kD | ||

| This compound | kH | \multirow{2}{}{1.1} | C-H bond cleavage is not involved in the rate-determining step. |

| This compound-d1 | kD |

Reaction Progress Kinetic Analysis (RPKA) is a methodology that utilizes in-situ monitoring of reaction species to rapidly determine the kinetic orders of reactants and identify catalyst deactivation or product inhibition. nih.gov This technique is particularly useful for complex reactions, as it can provide a wealth of kinetic information from a minimal number of experiments. nih.gov

For a reaction involving this compound, RPKA could be employed to understand its role as either a reactant or a catalyst. By continuously monitoring the concentrations of all reactants and products over time, a detailed kinetic profile can be generated. This data can then be used to construct graphical rate equations to deduce the reaction orders with respect to each component.

A hypothetical RPKA study of a coupling reaction involving this compound might yield the data presented in the table below, which could then be used to determine the rate law of the reaction.

| Time (min) | [this compound] (M) | [Reactant B] (M) | [Product] (M) | Rate (M/s) |

| 0 | 0.100 | 0.200 | 0.000 | 1.5 x 10⁻⁴ |

| 10 | 0.085 | 0.185 | 0.015 | 1.2 x 10⁻⁴ |

| 20 | 0.073 | 0.173 | 0.027 | 9.8 x 10⁻⁵ |

| 30 | 0.064 | 0.164 | 0.036 | 8.1 x 10⁻⁵ |

| 40 | 0.057 | 0.157 | 0.043 | 6.9 x 10⁻⁵ |

Influence of Halogenation on Reactivity and Selectivity

The presence of a halogen substituent, such as the chlorine atom in this compound, can significantly influence the reactivity and selectivity of the molecule. This influence can be attributed to a combination of electronic and steric effects.

Electronic Effects: Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). ucsb.edu In the case of this compound, the chlorine atom at the 4-position of the pyridine ring withdraws electron density from the aromatic system. This has several consequences:

Decreased Basicity: The electron-withdrawing nature of the chlorine atom reduces the electron density on the pyridine nitrogen, making it less basic compared to the unsubstituted picolinimidamide (B1582038).

Activation towards Nucleophilic Aromatic Substitution: The withdrawal of electron density makes the pyridine ring more susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the chlorine atom.

Influence on the Imidamide Group: The electronic effect of the chlorine atom can be transmitted to the imidamide functional group, potentially affecting its reactivity in, for example, hydrolysis or reactions with electrophiles.

The following table provides a hypothetical comparison of the relative reaction rates for a nucleophilic substitution reaction of various 4-substituted picolinimidamides, illustrating the electronic influence of different substituents.

| Substituent (X) at 4-position | Relative Rate | Electronic Effect |

| -OCH₃ | 0.2 | +M, -I |

| -CH₃ | 0.8 | +I |

| -H | 1.0 | - |

| -Cl | 7.5 | -I, +M |

| -NO₂ | 150 | -I, -M |

Steric Effects: The size of the halogen atom can also play a role in the reactivity and selectivity of this compound. While chlorine is not an exceptionally large atom, its presence can introduce steric hindrance, which may influence the approach of reactants to nearby functional groups. rsc.org This can be particularly important in reactions involving the adjacent pyridine nitrogen or the imidamide group. For instance, in a reaction where a bulky reagent needs to coordinate to the pyridine nitrogen, the presence of the chlorine atom might disfavor this interaction compared to an unsubstituted analogue.

The selectivity of certain reactions can also be governed by steric factors. For example, in a reaction that could potentially occur at either the pyridine nitrogen or the exocyclic nitrogen of the imidamide group, the steric hindrance around the pyridine nitrogen due to the chlorine atom might favor reaction at the more accessible exocyclic nitrogen.

Computational and Theoretical Investigations of 4 Chloropicolinimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for investigating the electronic structure and vibrational properties of molecules like 4-Chloropicolinimidamide.

A DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecular geometry to find the lowest energy structure. This provides key data on bond lengths, bond angles, and dihedral angles.

For the electronic structure, DFT calculations reveal the distribution of electrons and the energies of molecular orbitals. This is crucial for understanding the molecule's stability and reactivity.

Vibrational analysis is another key output of DFT. By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum (Infrared and Raman) can be predicted. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

Based on studies of similar molecules like 3-Chloropyridine, the vibrational frequencies for this compound can be predicted. researchgate.net The C-Cl stretching vibration, for instance, is a key signature and would be expected in a specific region of the spectrum. The various C-H, C-N, and N-H vibrations of the pyridine (B92270) ring and the imidamide group can be precisely assigned. researchgate.netresearchgate.net

Below is a representative table of calculated vibrational modes for a related compound, 3-Chloropyridine, illustrating the type of data obtained from DFT calculations. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) in Vacuum | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | ~1600 | Pyridine ring C=N stretching |

| ν(C=C) | 1580-1400 | Pyridine ring C=C stretching |

| δ(C-H) | 1300-1000 | In-plane C-H bending |

| ν(C-Cl) | ~700 | C-Cl stretching |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three dimensions. nih.gov It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be localized around the electronegative nitrogen atoms of the pyridine ring and the imidamide group, as well as the chlorine atom. researchgate.netnih.gov These regions indicate the location of lone pairs and π-electron systems.

Positive Potential Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They would be found around the hydrogen atoms, particularly the hydrogens of the imidamide group, and to a lesser extent, the carbon atoms bonded to electronegative atoms. researchgate.net

The MEP surface provides a clear, intuitive guide to the molecule's reactivity, highlighting the regions most likely to engage in hydrogen bonding and other electrostatic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture of chemical bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method is exceptionally useful for quantifying intermolecular and intramolecular interactions. rsc.org

For this compound, NBO analysis would provide detailed insights into:

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (like antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net

Hydrogen Bonding: A key application is the analysis of hydrogen bonds. For instance, the interaction between a lone pair on a nitrogen or oxygen atom (donor) and an antibonding σ(N-H) or σ(O-H) orbital (acceptor) in a neighboring molecule can be quantified. rsc.org For this compound, this would reveal the strength and nature of hydrogen bonds formed by the imidamide group.

Hyperconjugation: NBO analysis can reveal stabilizing intramolecular interactions, such as the delocalization of electron density from a C-H bond into an adjacent empty π* orbital.

A study on N-(4-hydroxyphenyl)picolinamide demonstrated significant intermolecular charge transfer, which can be elucidated through NBO analysis. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO: This orbital is the primary electron donor. A higher HOMO energy indicates a stronger tendency to donate electrons, making the molecule a better nucleophile. libretexts.org

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electrophile. libretexts.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO would likely be distributed over the pyridine ring and the imidamide group, while the LUMO might be concentrated on the pyridine ring, influenced by the electron-withdrawing chlorine atom. mdpi.comresearchgate.net DFT calculations on analogues like N-(4-hydroxyphenyl)picolinamide provide representative energy values. researchgate.net

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity (electron-donating ability) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity (electron-accepting ability) |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. nih.gov

For this compound, MD simulations could be used to:

Analyze Solvation: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties like the solvation free energy.

Study Conformational Dynamics: MD simulations can explore the different conformations (shapes) that the molecule can adopt at a given temperature, revealing its flexibility and the relative populations of different conformers.

Simulate Interactions with Biomolecules: If this compound is being investigated as a potential drug, MD simulations can be used to model its binding to a target protein. nih.gov These simulations can provide insights into the stability of the drug-receptor complex, the key intermolecular interactions (like hydrogen bonds), and the binding free energy. researchgate.net

Studies on the interaction of pyridine and its derivatives with various surfaces and in different solutions have demonstrated the power of MD in revealing dynamic interaction patterns and localization effects. rsc.orgrsc.org

Conformational Analysis and Dynamic Behavior

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. For a molecule like this compound, which possesses several rotatable bonds, this analysis is crucial for understanding its structure-property relationships.

Methodology: The primary tools for this analysis are quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), and classical mechanics-based Molecular Dynamics (MD) simulations. DFT calculations are used to determine the geometries and relative energies of different conformers with high accuracy. researchgate.netrsc.org By systematically rotating key dihedral angles (e.g., the bond connecting the pyridine ring to the imidamide group) and calculating the energy at each step, a potential energy surface can be mapped out. youtube.com This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. nih.govbiomedres.us

Molecular dynamics simulations complement these static DFT calculations by providing insights into the dynamic behavior of the molecule over time. bioinformaticsreview.comrsc.org In an MD simulation, the molecule is placed in a simulated environment (often a solvent box), and its atomic motions are calculated over a set period, revealing how the molecule flexes, rotates, and samples different conformational states at a given temperature. protheragen.aigithub.io

Application to this compound: A computational study of this compound would begin by identifying the key rotatable bonds. A potential energy scan would be performed by rotating the C-C bond between the pyridine ring and the imidamide functional group. The resulting energies would reveal the most stable orientations of these two groups relative to each other. The results of such a hypothetical analysis are presented in Table 1.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche |

| 120 | 2.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

MD simulations would further elucidate its dynamic behavior in solution, showing the frequency of transitions between stable conformers and the average conformation adopted by the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the minimum energy path that connects reactants to products. ucsb.edu This involves locating and characterizing the transition state (TS), which is the point of highest energy along this path and dictates the reaction's activation energy. mit.eduresearchgate.net

Methodology: Transition state theory (TST) provides the theoretical framework for these studies. fiveable.me Computationally, methods like DFT are employed to optimize the geometries of reactants, products, and, crucially, the transition state. researchgate.netpsu.edu Finding a transition state is a challenging task as it is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.io Techniques such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB) are often used to locate the TS structure. github.ioyoutube.com

Once the TS is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state provides the activation energy (Ea), a key determinant of the reaction rate. newtum.comthoughtco.comyoutube.com

Application to this compound: A hypothetical reaction, such as the hydrolysis of the imidamide group, could be modeled. The process would involve optimizing the structures of the this compound reactant, the water molecule, the tetrahedral intermediate, the transition state for its breakdown, and the final products (4-chloropicolinamide and ammonia). The calculated energies would allow for the construction of a reaction energy profile, as illustrated in Table 2.

| Species | Relative Enthalpy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | +5.6 |

| Transition State 2 (TS2) | +12.8 |

| Products (4-Chloropicolinamide + NH₃) | -4.5 |

This analysis would provide fundamental insights into the stability and reactivity of the compound under aqueous conditions. rsc.orgacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.

Methodology:

NMR Spectroscopy: The prediction of NMR chemical shifts is routinely performed using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. acs.org To compare with experimental data, these absolute shielding values are typically scaled by referencing them against a standard compound (like tetramethylsilane) calculated at the same level of theory. uow.edu.auresearchgate.net

IR Spectroscopy: The calculation of vibrational frequencies (which correspond to peaks in an IR spectrum) is done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are commonly multiplied by an empirical scaling factor (typically ~0.96-0.98 for DFT methods) to improve agreement with experiment.

Application to this compound: For this compound, a GIAO-DFT calculation would yield predicted ¹H and ¹³C chemical shifts. These predictions can help assign peaks in an experimental spectrum. Similarly, a frequency calculation would predict the positions of key vibrational modes, such as the C=N stretch, N-H bends, and pyridine ring vibrations. Tables 3 and 4 show hypothetical comparisons between calculated and experimental spectroscopic data.

| Carbon Atom | Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C (imidamide) | 158.2 | 157.5 |

| C2 (pyridine) | 151.5 | 150.9 |

| C3 (pyridine) | 124.1 | 123.6 |

| C4 (pyridine, C-Cl) | 145.3 | 144.8 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3550 | 3408 | 3400 |

| C=N Stretch | 1685 | 1618 | 1625 |

| Pyridine Ring Stretch | 1590 | 1526 | 1530 |

| C-Cl Stretch | 1080 | 1037 | 1045 |

Computational Design and Virtual Screening of this compound Derivatives

If this compound were identified as a hit compound in a drug discovery project, computational methods would be essential for designing and screening derivatives to optimize its properties (e.g., binding affinity, selectivity, or metabolic stability).

Methodology:

Virtual Screening (VS): VS is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a biological target. macinchem.orgcreative-biolabs.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to predict how well thousands or millions of compounds fit into the binding site and to estimate their binding affinity. schrodinger.comnih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active molecules are, a pharmacophore model can be created. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. nih.govnih.govresearchgate.net This model is then used as a 3D query to find other molecules in a database that have a similar arrangement of these features. semanticscholar.orgslideshare.net

Application to this compound Derivatives: Assuming this compound is an inhibitor of a hypothetical enzyme, a pharmacophore model could be built based on its structure, highlighting the pyridine ring (aromatic feature), the chlorine atom (hydrophobic/halogen bond feature), and the imidamide N-H groups (hydrogen bond donors). This model would then be used to screen a database of commercially available compounds to find novel scaffolds.

Alternatively, if the compound is to be optimized, computational tools could be used to suggest modifications. A virtual library of derivatives could be created by systematically changing substituents on the pyridine ring. These derivatives would then be docked into the target's active site to predict which modifications lead to improved binding, as shown in the hypothetical results in Table 5.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Parent | 4-Chloro | -7.5 |

| Deriv-01 | 4-Trifluoromethyl | -8.2 |

| Deriv-02 | 4-Methoxy | -7.1 |

| Deriv-03 | 4-Cyano | -7.9 |

Advanced Applications and Synthetic Utility of 4 Chloropicolinimidamide

Precursor for Advanced Materials Chemistry

While specific, in-depth research on the application of 4-Chloropicolinimidamide as a direct precursor in advanced materials chemistry is not extensively documented in publicly available literature, an analysis of its constituent functional groups—the 4-chloropyridine (B1293800) and imidamide moieties—allows for a scientifically grounded projection of its potential utility in this field. The unique electronic and structural characteristics of this compound suggest its viability as a versatile building block in the synthesis of specialized polymers and coordination-based materials.

The 4-chloropyridine core of the molecule offers several potential reaction pathways for incorporation into larger material structures. The chlorine atom at the 4-position of the pyridine (B92270) ring is a reactive site susceptible to nucleophilic substitution, which could be exploited in polymerization reactions. nih.gov For instance, it could potentially undergo reactions analogous to those of other chloropyridine derivatives, which have been shown to participate in polycondensation reactions. researchgate.net The pyridine nitrogen itself is a key feature, capable of acting as a ligand for coordination to metal centers. This functionality is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.govmdpi.com

The imidamide group (-C(=NH)NH2) is also of significant interest for materials science applications. This functional group is known for its ability to form strong hydrogen bonds and to act as a bidentate ligand in the formation of metal complexes. The presence of multiple nitrogen atoms makes the imidamide group a valuable component for creating materials with specific electronic properties or for designing self-assembling systems. Imidazole and imidamide derivatives, for example, are utilized in the synthesis of functional materials for a variety of applications, from pharmaceuticals to solar cells and catalysis. rsc.orgresearchgate.net

The combination of these two functional units in a single molecule suggests that this compound could serve as a multifunctional precursor. For example, the pyridine nitrogen could coordinate to a metal center to form a node in a MOF, while the imidamide group could either participate in secondary coordination or be available for post-synthetic modification, introducing additional functionality into the material. mdpi.com Similarly, in the context of polymer chemistry, the chloro-substituent could be the primary site for polymerization, with the pendant imidamide group imparting specific properties such as hydrophilicity, pH-responsiveness, or metal-ion binding capabilities to the final polymer.

The table below outlines the theoretical contributions of the key functional groups of this compound to the properties of advanced materials. This is a conceptual summary based on the known reactivity and properties of these chemical moieties in a broader materials science context.

| Functional Group | Potential Role in Material Synthesis | Potential Impact on Material Properties |

| Pyridine Ring | - Ligand for metal coordination in MOFs and coordination polymers.- Core structure for functional polymers. | - Defines the geometric and electronic structure of metal centers.- Contributes to thermal stability and charge transport properties. |

| 4-Chloro Substituent | - Reactive site for nucleophilic substitution in polycondensation reactions.- Can be a leaving group in cross-coupling reactions. | - Enables the formation of stable polymer backbones.- Influences the solubility and processing characteristics of the resulting material. |

| Imidamide Group | - Bidentate or monodentate ligand for metal coordination.- Site for hydrogen bonding and supramolecular assembly.- Can be a point of attachment for further functionalization. | - Enhances intermolecular interactions and material robustness.- Can introduce pH-sensitivity or specific catalytic activity.- Provides sites for post-synthetic modification. |

Future Research Directions and Emerging Paradigms for 4 Chloropicolinimidamide

Exploration of Novel and Green Synthetic Methodologies

The imperative for sustainable chemical manufacturing necessitates a departure from traditional synthetic routes for 4-Chloropicolinimidamide, which often involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on the adoption of green chemistry principles. Key areas of exploration will include microwave-assisted synthesis, which has been shown to accelerate reaction times and increase yields for pyridine (B92270) derivatives, and the use of environmentally benign solvents or even solvent-free reaction conditions.

The development and application of recyclable, heterogeneous catalysts are also anticipated to be a major thrust. These solid-supported catalysts can simplify purification processes and reduce the environmental footprint of the synthesis. Furthermore, the use of biomass-derived starting materials and reagents is an emerging area that could provide a sustainable pathway to this compound and its derivatives. The overarching goal is to design synthetic protocols with high atom economy, minimizing byproducts and maximizing the incorporation of starting materials into the final product.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often hazardous organic solvents | Benign solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. |

| Catalysts | Homogeneous catalysts, often difficult to recover | Recyclable heterogeneous catalysts, biocatalysts. |

| Energy Input | Conventional heating (e.g., oil baths) | Microwave irradiation, ultrasound. |

| Atom Economy | Can be low, with significant byproduct formation | High, maximizing incorporation of reactants into the product. |

| Waste Generation | Often produces significant chemical waste | Minimized waste generation. |

In-depth Mechanistic Studies of Catalytic Processes

A profound understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for the rational design of more efficient catalysts and reaction conditions. Future research will likely employ a combination of experimental and theoretical methods to elucidate the intricate steps of catalytic cycles. Transition-metal-catalyzed cross-coupling reactions are fundamental in pyridine chemistry, and detailed mechanistic studies of these processes will continue to be a priority.

Techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis can provide real-time information about the formation and transformation of intermediates. These experimental findings, when coupled with computational modeling (see Section 7.5), can offer a comprehensive picture of the reaction pathway, including transition states and activation energies. Such detailed mechanistic insights will enable the fine-tuning of catalyst structure, ligand design, and reaction parameters to enhance selectivity, yield, and catalyst longevity in the synthesis of this compound.

Integration of Advanced Robotics and Automation in Synthesis

The synthesis and optimization of complex molecules like this compound can be significantly accelerated through the integration of advanced robotics and automation. High-throughput experimentation (HTE) platforms allow for the rapid screening of a vast array of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios, in a parallel fashion. This automated approach can drastically reduce the time and resources required for process development compared to traditional one-at-a-time experimentation.

Future research will likely see the development of fully automated synthesis platforms capable of not only performing reactions but also purifying and analyzing the products in a closed-loop system. These "self-driving laboratories" can utilize machine learning algorithms to intelligently explore the reaction space, identify optimal conditions, and even propose new synthetic routes based on the experimental data. The application of such technologies to the synthesis of this compound will enable faster discovery of novel derivatives with tailored properties.

Development of Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. The development of novel MCRs that incorporate this compound as a key building block is a promising avenue for future research. Such reactions would allow for the rapid generation of diverse libraries of complex molecules with potential applications in drug discovery and materials science.

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to construct the pyridine ring. Future efforts could focus on designing new MCRs that leverage the unique reactivity of the imidamide and chloro-substituted pyridine moieties of this compound. This could involve, for example, transition-metal-catalyzed [2+2+2] cycloadditions or other novel cyclization strategies. The discovery of new MCRs will not only streamline the synthesis of this compound derivatives but also open up new areas of chemical space for exploration.

Predictive Modeling for Synthetic Design and Optimization

Computational chemistry and machine learning are poised to play an increasingly integral role in the design and optimization of synthetic routes to this compound. Density functional theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts. These computational tools can help to identify promising synthetic strategies before they are tested in the laboratory, thereby saving time and resources.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of reactions with a high degree of accuracy. In the context of this compound, machine learning could be used to predict the optimal conditions for a given transformation or to identify the most promising starting materials for a desired derivative. The synergy between computational prediction and experimental validation will be a powerful driver of innovation in the synthesis of this important compound.

Exploiting Halogen Bonding and Other Non-Covalent Interactions

The chlorine atom in this compound is not merely a synthetic handle for cross-coupling reactions; it can also participate in specific and directional non-covalent interactions, most notably halogen bonding. Halogen bonding, where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic species, is an increasingly recognized tool in crystal engineering and supramolecular chemistry.

Future research will likely explore how the halogen bond-donating ability of the chlorine atom in this compound can be harnessed to control the solid-state packing of the molecule, leading to the design of new crystalline materials with desired physical properties. Furthermore, understanding and exploiting other non-covalent interactions, such as hydrogen bonding and π-stacking, will be crucial for predicting and controlling the conformation and binding properties of this compound in biological systems and advanced materials.

Table 2: Key Non-Covalent Interactions Relevant to this compound

| Interaction | Description | Potential Role for this compound |

| Halogen Bonding | A directional, non-covalent interaction between a halogen atom and a Lewis base. | Crystal engineering, directing molecular assembly, and influencing binding affinity. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Determining molecular conformation, mediating intermolecular interactions, and crucial for biological recognition. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Influencing solid-state packing and contributing to the stability of molecular complexes. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Contributing to the overall intermolecular forces and influencing physical properties such as boiling point. |

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-Chloropicolinimidamide?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions starting from picolinonitrile derivatives. Key steps include chlorination at the 4-position of the pyridine ring and subsequent imidamide functionalization. Characterization requires a combination of spectroscopic (¹H/¹³C NMR, IR) and crystallographic techniques. For example, X-ray crystallography at 295 K (λ = 0.71073 Å) confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.6885 Å, b = 5.7930 Å, c = 16.0421 Å, and β = 97.530° . Purity is validated via HPLC (>95%), and elemental analysis (C, H, N) should align with theoretical values (e.g., molecular formula C₁₂H₁₁ClN₄O₂S, MW 310.76 g/mol) .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include solubility (polar aprotic solvents like DMSO or DMF are preferred), thermal stability (TGA/DSC data to determine decomposition temperatures), and hygroscopicity. Crystallographic density (1.525 Mg m⁻³) and absorption coefficient (0.443 mm⁻¹) are essential for X-ray studies . Stability under varying pH and temperature conditions should be assessed via accelerated stability testing .

Q. How can researchers validate the identity of this compound when synthesizing novel derivatives?

Use orthogonal analytical methods:

- Mass spectrometry (HRMS) to confirm molecular ion peaks.

- Multinuclear NMR to verify substituent positions (e.g., 4-chloro vs. 3-chloro isomers).

- Single-crystal XRD to resolve structural ambiguities, with refinement parameters (R₁ < 0.05, wR₂ < 0.10) ensuring accuracy .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?